

An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine

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Compound of Interest

Compound Name: 2-Chloro-3-iodo-4-methoxypyridine

Cat. No.: B1427071

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Executive Summary: **2-Chloro-3-iodo-4-methoxypyridine** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, iodo, and methoxy substituents on a pyridine core provides a versatile scaffold for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and development.

Core Molecular Profile

2-Chloro-3-iodo-4-methoxypyridine is a polysubstituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior and synthetic potential.

Identifier	Value
IUPAC Name	2-Chloro-3-iodo-4-methoxypyridine
CAS Number	1227592-88-2[1][2][3][4][5]
Molecular Formula	C ₆ H ₅ ClINO[1][3]
Molecular Weight	269.47 g/mol [1][5]
Canonical SMILES	<chem>COC1=C(I)C=NC=C1Cl</chem>
Purity	Typically ≥95-97%[2][3]

Physicochemical Properties: Experimental data for this specific molecule is not widely published. However, properties can be inferred from related structures. For instance, the related compound 2-Chloro-4-methoxypyridine is a light yellow liquid with a boiling point of 213.8±20.0 °C and a density of 1.2±0.1 g/cm³.^[6] Given the increased mass from the iodine atom, **2-Chloro-3-iodo-4-methoxypyridine** is expected to be a solid at room temperature with a higher density and boiling point.

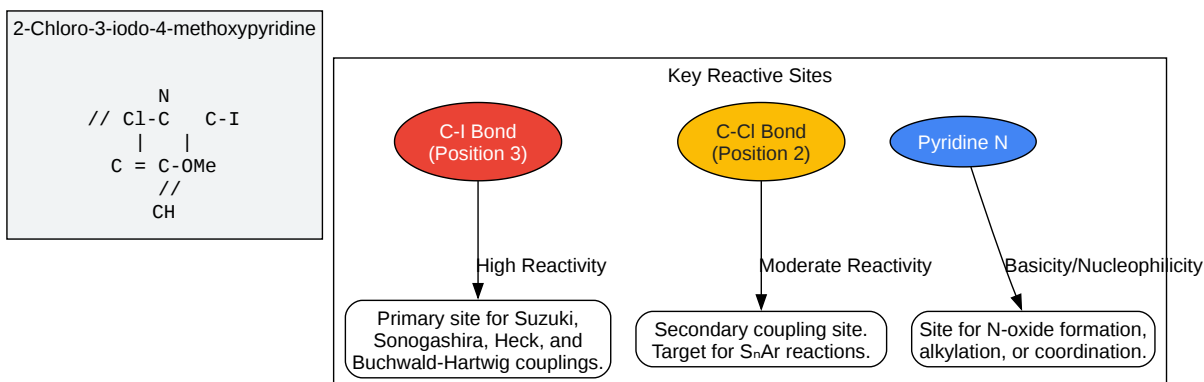
The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-3-iodo-4-methoxypyridine** stems from the distinct roles of its substituents, which can be selectively addressed in chemical reactions.

- **Pyridine Ring:** As an electron-deficient aromatic heterocycle, the pyridine core is a common motif in biologically active molecules.^[7]
- **Methoxy Group (-OCH₃):** This electron-donating group influences the electronic properties of the pyridine ring and can serve as a handle for demethylation to reveal a pyridone scaffold.^[8]
- **Chloro Group (-Cl):** The chlorine at the 2-position is a competent leaving group for nucleophilic aromatic substitution (S_NAr) and a participant in various transition-metal-catalyzed cross-coupling reactions.

- Iodo Group (-I): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom at the 3-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).^{[8][9]}

This differential reactivity is the cornerstone of its utility, allowing for a programmed, site-selective introduction of new functionalities. A synthetic chemist can first perform a cross-coupling reaction at the more reactive C-I bond, and then, under different conditions, target the C-Cl bond for a subsequent transformation.

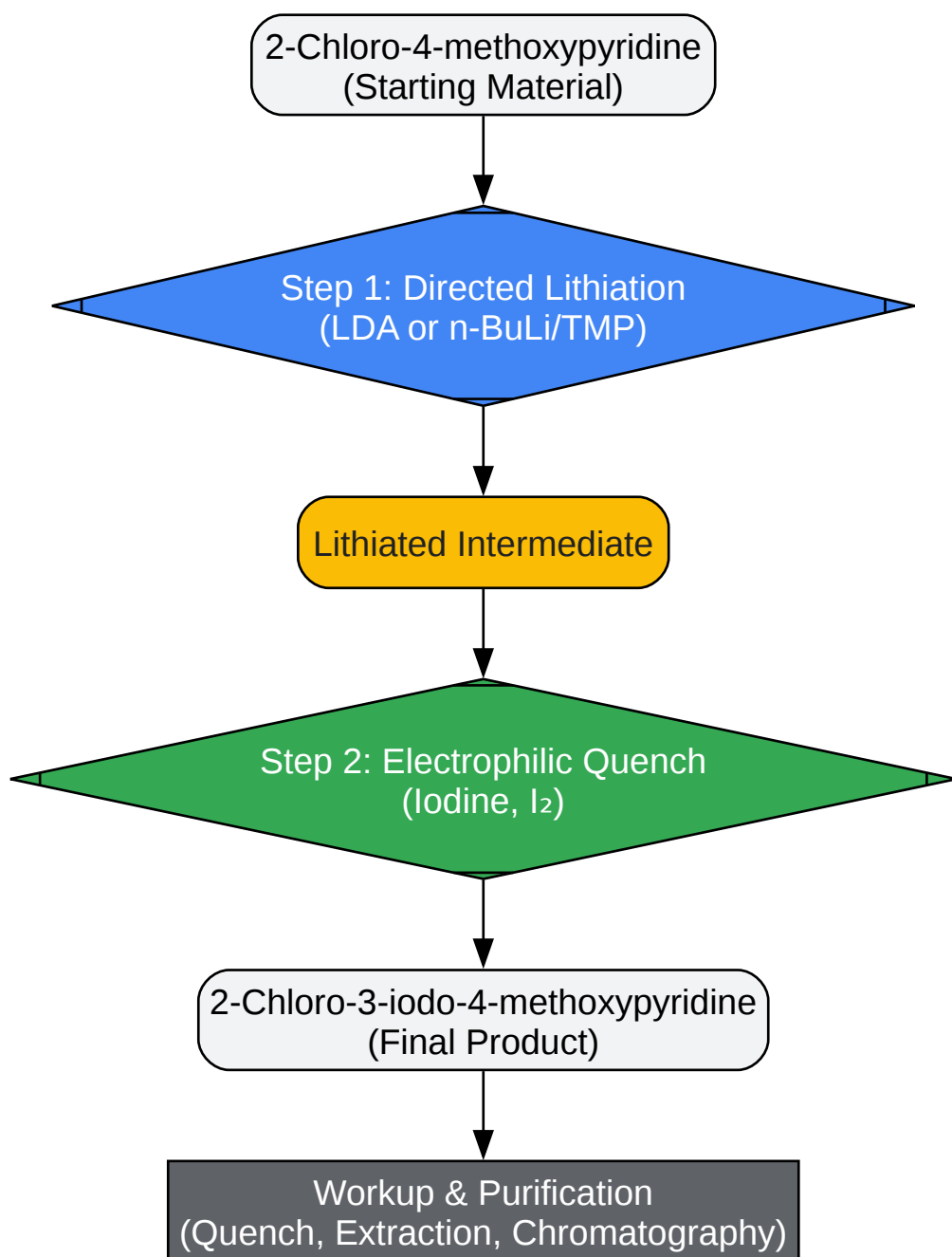


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Caption: Key reactive sites on **2-Chloro-3-iodo-4-methoxypyridine**.

Synthesis and Methodologies

The synthesis of polysubstituted pyridines often involves a multi-step sequence. A logical and field-proven approach for preparing **2-Chloro-3-iodo-4-methoxypyridine** would start from a more readily available precursor, such as 2-chloro-4-methoxypyridine, followed by a regioselective iodination step.



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